molecular formula C14H15ClN2O2 B13705501 tert-Butyl 2-Chloroquinazoline-4-acetate

tert-Butyl 2-Chloroquinazoline-4-acetate

Cat. No.: B13705501
M. Wt: 278.73 g/mol
InChI Key: ZQCILCUXGQOQBO-UHFFFAOYSA-N
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Description

tert-Butyl 2-Chloroquinazoline-4-acetate is a chemical compound with the molecular formula C12H13ClN2O2 It is a derivative of quinazoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-Chloroquinazoline-4-acetate typically involves the cyclization of tert-butyl (2-cyanoaryl)carbamates. This reaction proceeds smoothly at room temperature using 1 equivalent of hydrogen peroxide under basic conditions . The reaction is compatible with a variety of aromatic and heteroaromatic substrates with different functional groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-Chloroquinazoline-4-acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide, bases, and various nucleophiles. The reactions are typically carried out at room temperature or under mild heating conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted quinazoline derivatives.

Scientific Research Applications

tert-Butyl 2-Chloroquinazoline-4-acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 2-Chloroquinazoline-4-acetate include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications compared to other similar compounds. Its quinazoline core and tert-butyl group contribute to its unique properties and versatility in various chemical reactions.

Properties

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

tert-butyl 2-(2-chloroquinazolin-4-yl)acetate

InChI

InChI=1S/C14H15ClN2O2/c1-14(2,3)19-12(18)8-11-9-6-4-5-7-10(9)16-13(15)17-11/h4-7H,8H2,1-3H3

InChI Key

ZQCILCUXGQOQBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC(=NC2=CC=CC=C21)Cl

Origin of Product

United States

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